4-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide
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Overview
Description
N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide is a complex organic compound that features both benzimidazole and quinazoline moieties. These structures are known for their significant pharmacological activities, making this compound of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and quinazoline intermediates. Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . Quinazoline derivatives are often synthesized through the cyclization of anthranilic acid derivatives with amides or amines .
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . The quinazoline moiety can also interact with various biological pathways, contributing to the compound’s overall pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit various biological activities.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib share the quinazoline core and are known for their anticancer properties.
Uniqueness
N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide is unique due to the combination of benzimidazole and quinazoline moieties in a single molecule. This dual functionality can potentially lead to synergistic effects, enhancing its pharmacological profile compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C22H23N5O2 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[(1S)-1-(1-methylbenzimidazol-2-yl)ethyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
InChI |
InChI=1S/C22H23N5O2/c1-14(21-25-17-10-5-6-11-18(17)27(21)2)23-20(28)13-7-12-19-24-16-9-4-3-8-15(16)22(29)26-19/h3-6,8-11,14H,7,12-13H2,1-2H3,(H,23,28)(H,24,26,29)/t14-/m0/s1 |
InChI Key |
WCVZLTOZGGOOCX-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1C)NC(=O)CCCC3=NC4=CC=CC=C4C(=O)N3 |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)NC(=O)CCCC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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